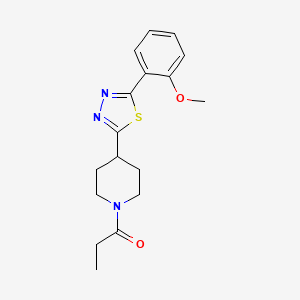![molecular formula C18H14N2O3S2 B2699412 1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one CAS No. 314261-65-9](/img/structure/B2699412.png)
1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a benzodioxol group, which is a type of methylenedioxybenzene . This group is often found in pharmaceuticals and research chemicals due to its ability to increase lipophilicity and improve penetration of the blood-brain barrier.
Molecular Structure Analysis
The compound’s structure includes a benzodioxol group, a tricyclic system, and a sulfanyl group attached to an ethanone. The presence of these groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like demethylenation, where the methylenedioxy group is converted to a dihydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the benzodioxol group could potentially increase the compound’s lipophilicity .Scientific Research Applications
New Derivative and Ring Systems
Research has led to the synthesis of new derivatives and ring systems, such as the study by Schmidt et al. (2008), which explored the creation of novel annulated pyrrolobenzo[1,4]diazepines with considerable CH-acidity. This acidity was exploited in various chemical reactions, indicating potential for the development of new compounds with unique properties for scientific exploration Schmidt et al., 2008.
Environmentally Friendly Synthesis
Li and Zhang (2009) developed an environmentally benign TEMPO-catalyzed alcohol oxidation system using a recyclable oxidant, showcasing a method that could be applied to the synthesis of compounds similar to the one . This method emphasizes the importance of sustainable approaches in chemical synthesis Li & Zhang, 2009.
Heterocyclic Compound Synthesis
Norris (2008) discussed the formation of 1,2,4-oxadiazines and 1,2,4-thiadiazines, highlighting methods that might be applicable to synthesizing compounds with similar structural features. This research underscores the potential of heterocyclic compounds in various scientific applications Norris, 2008.
Molecular and Cationic Affinity in Metal-Organic Frameworks
Lysova et al. (2019) explored multifunctional metal-organic frameworks (MOFs) based on novel dodecanuclear Zn(II)-carboxylate wheels. This research indicates the versatility of such frameworks, which could be related to the synthesis or application of the compound , especially in adsorption and selectivity for gases and cations Lysova et al., 2019.
Temperature and Solvent Influence on Molecular Interactions
Godhani et al. (2019) investigated the effect of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives, which might offer insights into how environmental factors affect the properties and applications of related compounds Godhani et al., 2019.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-12(10-4-5-13-14(6-10)23-9-22-13)7-24-17-16-11-2-1-3-15(11)25-18(16)20-8-19-17/h4-6,8H,1-3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHERTWZZDVXZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)

![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2699339.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/no-structure.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)

![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)


